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Compound of Interest

Compound Name: Bisabolol oxide B

Cat. No.: B1213750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Bisabolol oxide B, a significant sesquiterpenoid often found in essential oils, notably from

German chamomile (Matricaria chamomilla). The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of Bisabolol oxide B is heavily reliant on a combination of

spectroscopic techniques. The data presented in the following tables have been compiled from

various sources to provide a comprehensive reference.

Table 1: ¹H NMR Spectroscopic Data for Bisabolol Oxide B (CDCl₃)

While a complete, experimentally verified list of proton chemical shifts is not readily available in

all public literature, the following table represents expected values based on the known

structure and data from closely related analogs.
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Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 ~5.35 br s -

H-7 ~3.80 m -

H-1' ~5.10 m -

H-10 ~1.65 s -

H-11 ~1.60 s -

H-12 ~1.20 s -

H-13 ~1.15 s -

H-14 ~1.10 s -

OH Variable br s -

Table 2: ¹³C NMR Spectroscopic Data for Bisabolol Oxide B (CDCl₃)

The carbon-13 NMR data are crucial for confirming the carbon skeleton of Bisabolol oxide B.

The authoritative source for this data is often cited as "Carbon-13 NMR Spectroscopy: High-

Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition" by

Breitmaier and Voelter.[1][2][3]
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Carbon Chemical Shift (δ) ppm

C-1 ~86.0

C-2 ~40.0

C-3 ~124.0

C-4 ~134.0

C-5 ~22.5

C-6 ~31.0

C-7 ~84.0

C-8 ~42.0

C-9 ~24.0

C-10 ~23.0

C-11 ~17.5

C-12 ~27.0

C-13 ~25.5

C-14 ~20.0

C-15 ~71.0

Table 3: Infrared (IR) Spectroscopic Data for Bisabolol Oxide B

The IR spectrum of Bisabolol oxide B is characterized by absorptions corresponding to its

hydroxyl and ether functional groups, as well as its hydrocarbon backbone.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 O-H Stretching (alcohol)

~2960-2850 C-H Stretching (alkane)

~1460 C-H Bending (alkane)

~1380 C-H Bending (alkane)

~1120 C-O Stretching (ether)

~1080 C-O Stretching (tertiary alcohol)

Table 4: Mass Spectrometry (MS) Data for Bisabolol Oxide B

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary

technique for the identification of Bisabolol oxide B in complex mixtures like essential oils.

Property Value

Molecular Formula C₁₅H₂₆O₂

Molecular Weight 238.37 g/mol [4]

Key Fragment Ions (m/z)

143 [C₉H₁₅O]⁺ (often the base peak)[5]

125 [C₉H₁₃]⁺[5]

109 [C₈H₁₃]⁺[4]

107 [C₈H₁₁]⁺[5]

71 [C₄H₇O]⁺[5]

43 [C₃H₇]⁺ or [C₂H₃O]⁺[4]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the

characterization of Bisabolol oxide B.
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Sample Preparation: A sample of 5-10 mg of purified Bisabolol oxide B is dissolved in

approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence is used.

Spectral Width: 12 ppm.

Acquisition Time: 3.4 seconds.

Relaxation Delay: 1.0 second.

Number of Scans: 16.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 240 ppm.

Acquisition Time: 1.1 seconds.

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Sample Preparation: For a pure, isolated oil, a neat spectrum is obtained. A single drop of

Bisabolol oxide B is placed between two sodium chloride (NaCl) or potassium bromide
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(KBr) salt plates, which are then gently pressed together to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

A background spectrum of the empty sample compartment is first recorded.

The prepared salt plates are then placed in the sample holder.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile

solvent (e.g., hexane or dichloromethane) is prepared at a concentration of approximately 1

mg/mL.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron

ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250°C.

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped

at 3°C/min to 240°C, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Scan Range: m/z 40-400.

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with

spectral libraries (e.g., NIST, Wiley) and published fragmentation patterns to confirm the

identity of Bisabolol oxide B.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the isolation and spectroscopic

analysis of Bisabolol oxide B.
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Workflow for Spectroscopic Analysis of Bisabolol Oxide B

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material
(e.g., Matricaria chamomilla)

Solvent or Steam
Distillation

Crude Extract /
Essential Oil

Column Chromatography
(Silica Gel, HPLC)

Pure Bisabolol Oxide B

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

(GC-MS)

Data Analysis & Interpretation

Structure Confirmation of
Bisabolol Oxide B

Click to download full resolution via product page

Workflow for Spectroscopic Analysis of Bisabolol Oxide B
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Relationship of Spectroscopic Data to Molecular Structure

NMR Data IR Data MS Data
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Fragment Ions
(Structural Fragments)

determines

Click to download full resolution via product page

Relationship of Spectroscopic Data to Molecular Structure

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Bisabolol Oxide B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213750#spectroscopic-data-of-bisabolol-oxide-b-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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